1-Methyl-2-propylbenzene

説明

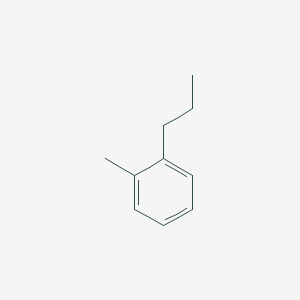

Structure

3D Structure

特性

IUPAC Name |

1-methyl-2-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-6-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZBFMJOASEONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061466 | |

| Record name | 2-Propyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS], Liquid | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1074-17-5 | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propyltoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC345TN8SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60.3 °C | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-propylbenzene, also known as 2-propyltoluene, is an aromatic hydrocarbon belonging to the class of phenylpropanes.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, supported by experimental data and standardized methodologies. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may utilize this compound in their work.

Chemical Identity and Structure

-

Synonyms: 2-Propyltoluene, o-Propyltoluene, 2-n-Propyltoluene[1][3]

-

CAS Number: 1074-17-5[3]

-

Chemical Structure:

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties

| Property | Value | Unit | Source |

| Physical Description | Liquid | - | [3] |

| Melting Point | -60.3 | °C | [3] |

| Boiling Point | 185 | °C | [5] |

| Density | 0.877 | g/mL | [5] |

| Refractive Index | 1.499 | - | [5] |

| Vapor Pressure | 0.99 | mmHg | [3] |

| Water Solubility | 0.017 | g/L | [1] |

| logP (Octanol-Water Partition Coefficient) | 4.41 - 4.50 | - | [1][3] |

Table 2: Thermochemical Properties

| Property | Value | Unit | Source |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -5863.46 ± 0.88 | kJ/mol | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 52.7 | kJ/mol | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data Highlights | Source |

| Mass Spectrometry (GC-MS) | Spectra available, with major peaks observed. | [3] |

| Infrared (IR) Spectroscopy | Condensed phase IR spectrum available. | [7] |

| Gas Chromatography | Kovats retention indices on non-polar columns are reported. |

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physicochemical properties of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.

Synthesis of this compound (Representative Method)

A common method for the synthesis of alkylbenzenes is through a Grignard reaction. The following is a representative procedure for the synthesis of a related compound, n-propylbenzene, which can be adapted for this compound by using the appropriate starting materials (e.g., 2-methylbenzyl chloride).

Materials:

-

Magnesium turnings

-

Dry ether

-

Benzyl chloride (or 2-methylbenzyl chloride for the target compound)

-

Diethyl sulfate

-

10% Sodium hydroxide solution in 50% alcohol

-

Crushed ice

-

Concentrated hydrochloric acid

-

Solid potassium hydroxide

Procedure:

-

Grignard Reagent Preparation: In a dry flask equipped with a stirrer, dropping funnel, and condenser, place magnesium turnings. Add dry ether, a small crystal of iodine, and a small amount of a solution of benzyl chloride in dry ether to initiate the reaction. Once the reaction starts, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.

-

Alkylation: To the stirred benzylmagnesium chloride solution, add diethyl sulfate at a rate that maintains gentle reflux. The reaction flask may need to be cooled with an ice-water bath. After the addition is complete, continue stirring with gentle boiling for 15 minutes.

-

Work-up: Pour the cooled reaction mixture into a mixture of crushed ice, water, and concentrated hydrochloric acid with stirring. Separate the ether layer. Wash the aqueous layer with ether and combine the ether extracts.

-

Hydrolysis and Purification: Remove the ether by distillation. Treat the residue with a 10% sodium hydroxide solution in 50% alcohol and reflux for one hour. Add a large volume of water to separate the n-propylbenzene. Separate the hydrocarbon layer, combine it with an ether extract of the aqueous layer, and dry over solid potassium hydroxide.

-

Distillation: Fractionally distill the dried product to obtain pure n-propylbenzene.

Determination of Boiling Point (Micro Method)

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or oil bath)

-

Liquid paraffin or mineral oil

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level slightly above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and attached test tube into the Thiele tube, ensuring the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube. A slow, steady stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Melting Point

Given that this compound is a liquid at room temperature with a melting point of -60.3 °C, a standard melting point apparatus is not suitable. A cryostat or a specialized low-temperature apparatus would be required. The general principle involves cooling the sample until it solidifies and then slowly warming it while monitoring the temperature at which it transitions from a solid to a liquid.

Measurement of Density

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Thermostat bath

Procedure:

-

Clean and dry the pycnometer and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a thermostat bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark and weigh the pycnometer with water (m₂).

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound and place it in the thermostat bath at the same temperature until it reaches thermal equilibrium. Adjust the liquid level to the calibration mark and weigh the pycnometer with the sample (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Measurement of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the focus to obtain a sharp line dividing the light and dark fields in the eyepiece.

-

Rotate the knob to bring the dividing line exactly to the center of the crosshairs.

-

Read the refractive index from the scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-5MS)

-

Helium carrier gas

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

-

GC Conditions:

-

Set the injector temperature (e.g., 250 °C).

-

Set the oven temperature program. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a specific rate (e.g., 15 °C/min).

-

Set the carrier gas flow rate (e.g., 1-2 mL/min).

-

-

MS Conditions:

-

Set the ion source temperature (e.g., 230 °C).

-

Set the mass range to be scanned (e.g., 35-500 amu).

-

Use electron impact (EI) ionization at 70 eV.

-

-

Analysis: Inject a small volume of the prepared sample into the GC-MS system. The components will be separated in the GC column and then detected and identified by the mass spectrometer. The resulting mass spectrum can be compared to library spectra for confirmation.

Infrared (IR) Spectroscopy

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (using salt plates):

-

Ensure the salt plates are clean and dry.

-

Place a small drop of this compound on one salt plate.

-

Place the second salt plate on top and gently press to create a thin liquid film between the plates.

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule, which can be used for structural elucidation.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It may cause an allergic skin reaction and serious eye damage.[3]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[3]

-

H317: May cause an allergic skin reaction.[3]

-

H318: Causes serious eye damage.[3]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a sample of this compound.

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, presenting quantitative data in a structured format and outlining representative experimental protocols for their determination. The information compiled herein serves as a foundational resource for scientists and researchers engaged in work that involves this aromatic hydrocarbon. Adherence to appropriate safety protocols is essential when handling this compound.

References

- 1. tdi-bi.com [tdi-bi.com]

- 2. youtube.com [youtube.com]

- 3. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. onepetro.org [onepetro.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Refractometry: Analyzing Results [webspace.pugetsound.edu]

An In-depth Technical Guide to the Physical Properties of 1-Methyl-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-2-propylbenzene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a representative synthesis workflow.

Core Physical Properties

This compound, an aromatic hydrocarbon, possesses a distinct set of physical characteristics that are crucial for its application and handling in a laboratory setting. A summary of these properties is presented below.

Quantitative Data Summary

The following table provides a consolidated view of the key physical properties of this compound, compiled from various sources.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₀H₁₄ | - | [1] |

| Molecular Weight | 134.22 | g/mol | [2] |

| Physical Description | Liquid | - | [1][3] |

| Melting Point | -60.3 | °C | [1][2] |

| Boiling Point | 185 | °C | [2] |

| Density | 0.877 | g/mL | [2] |

| Refractive Index | 1.499 | - | [2] |

| Vapor Pressure | 0.99 | mmHg | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 4.50 | - | [1] |

| Water Solubility | 0.017 | g/L |

Experimental Protocols

The determination of the physical properties of aromatic hydrocarbons like this compound involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For substances like this compound, which has a very low melting point, a cryostat is typically employed.

-

Sample Preparation : A small amount of the purified liquid is placed in a capillary tube.

-

Apparatus : A cryostat equipped with a temperature controller and a viewing scope is used.

-

Procedure :

-

The capillary tube containing the sample is placed in the cryostat.

-

The temperature is lowered until the sample solidifies.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first crystals begin to melt and the temperature at which the last crystal disappears are recorded. This range represents the melting point.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus : A distillation apparatus or a Thiele tube setup is commonly used.

-

Procedure (Thiele Tube Method) :

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a heating oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Density Measurement

Density is the mass of a substance per unit volume.

-

Apparatus : A pycnometer or a digital density meter is used for accurate measurements.

-

Procedure (Pycnometer Method) :

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present.

-

The mass of the pycnometer with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the liquid by its volume.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus : An Abbe refractometer is a standard instrument for this measurement.

-

Procedure :

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

-

Synthesis Workflow

A plausible synthetic route for this compound is via a Friedel-Crafts alkylation reaction. This involves the reaction of toluene with a propylating agent in the presence of a Lewis acid catalyst.

References

An In-depth Technical Guide to 1-Methyl-2-propylbenzene

This technical guide provides a comprehensive overview of 1-methyl-2-propylbenzene, also known as o-propyltoluene, tailored for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, relevant experimental protocols, and its classification within organic chemistry.

Nomenclature

The nomenclature of an organic compound is crucial for its unambiguous identification in scientific literature and databases.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[1][2]

Synonyms

This compound is also known by several other names, which are frequently encountered in chemical catalogs and older literature. A comprehensive list of synonyms is provided below:

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, application in experimental settings, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ | [1][2] |

| Molecular Weight | 134.22 g/mol | [1][2] |

| CAS Registry Number | 1074-17-5 | [1][2] |

| Physical State | Liquid | [1] |

| Melting Point | -60.3 °C (212.85 K) | [1][2][4] |

| Boiling Point | 185 °C (458.15 K) | [2][4] |

| Density | 0.877 g/mL | [2] |

| Refractive Index | 1.499 | [2] |

| Vapor Pressure | 0.99 mmHg | [1] |

| Water Solubility | 0.017 g/L (Predicted) | [3] |

| LogP (Octanol/Water) | 4.50 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols provide a foundational framework for laboratory work involving this compound.

Synthesis via Friedel-Crafts Alkylation

The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction, however, typically yields a mixture of ortho, meta, and para isomers. The ortho-isomer (this compound) is often a minor product compared to the para-isomer due to steric hindrance.

Objective: To synthesize propyltoluene isomers via the alkylation of toluene with an n-propyl halide.

Materials:

-

Toluene (excess)

-

1-Chloropropane (or 1-bromopropane)

-

Anhydrous Aluminum Chloride (AlCl₃) - Lewis acid catalyst

-

Dry diethyl ether (solvent)

-

Hydrochloric acid (aqueous solution, for workup)

-

Sodium bicarbonate (aqueous solution, for neutralization)

-

Anhydrous magnesium sulfate (drying agent)

-

Standard distillation and reflux apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is dry and the system is protected from atmospheric moisture with a drying tube.

-

In the flask, suspend anhydrous aluminum chloride in an excess of dry toluene. The use of toluene as both reactant and solvent helps to minimize polysubstitution.[5]

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 1-chloropropane dropwise from the dropping funnel to the stirred toluene-AlCl₃ suspension. Maintain the temperature below 10 °C during the addition to control the reaction rate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back down in an ice bath and quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation.

-

The resulting crude product is a mixture of this compound, 1-methyl-3-propylbenzene, and 1-methyl-4-propylbenzene. The separation of these isomers requires fractional distillation or preparative gas chromatography due to their close boiling points.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound and the composition of isomer mixtures can be determined using reverse-phase HPLC.

Objective: To analyze the purity of a this compound sample.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase A: Water with 0.1% phosphoric acid

-

Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

-

Sample of this compound dissolved in acetonitrile

Procedure:

-

Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 70:30 v/v ratio). For mass spectrometry compatibility, formic acid should be used in place of phosphoric acid.[6]

-

Degas the mobile phase using sonication or vacuum filtration.

-

Set the HPLC system parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 254 nm

-

-

Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample of this compound.

-

Run the analysis and record the chromatogram. The retention time and peak area can be used to identify and quantify the compound and any impurities present.

Visualizations

Diagrams are provided to illustrate key logical and experimental relationships involving this compound.

Caption: Workflow for the synthesis of propyltoluene isomers.

Caption: Chemical classification of this compound.

References

An In-depth Technical Guide to 1-Methyl-2-propylbenzene (CAS 1074-17-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-propylbenzene (CAS 1074-17-5), a substituted aromatic hydrocarbon. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, analytical methods, and safety information. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound, also known as o-propyltoluene, is a colorless liquid.[1] It belongs to the class of organic compounds known as phenylpropanes, which contain a phenylpropane moiety.[2] This compound has been identified in food items such as sweet cherries and in fats and oils.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1074-17-5 | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Propyltoluene, o-Propyltoluene, 2-n-Propyltoluene | [4][5][6] |

| Molecular Formula | C10H14 | [4][5] |

| SMILES | CCCc1ccccc1C | [6] |

| InChI | InChI=1S/C10H14/c1-3-6-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 | [4] |

| InChIKey | YQZBFMJOASEONC-UHFFFAOYSA-N | [4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 134.22 g/mol | [4][7] |

| Appearance | Colorless liquid | [1][8] |

| Boiling Point | 185 °C | [9] |

| Melting Point | -60.3 °C | [4] |

| Density | 0.877 g/mL | [7] |

| Vapor Pressure | 0.99 mmHg | [4] |

| Flash Point | 57.7 °C | [9] |

| logP (Octanol/Water) | 4.50 | [4] |

| Water Solubility | 12.7 mg/L @ 25 °C (estimated) | [10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Intensity | Fragmentation | Source |

| 135 | 99.99 | [M+H]+ | [4] |

| 93 | 21.84 | [C7H9]+ | [4] |

| 163 | 19.14 | - | [4] |

| 133 | 15.90 | [M-H]+ | [4] |

| 136 | 11.05 | - | [4] |

Table 4: 1H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |

| 7.15 | m | 4H | Aromatic protons | [11] |

| 2.53 | t | 2H | -CH2- (adjacent to aromatic ring) | [11] |

| 2.31 | s | 3H | -CH3 | [11] |

| 1.62 | sextet | 2H | -CH2- | [11] |

| 0.94 | t | 3H | -CH3 | [11][12] |

Table 5: 13C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment | Source |

| 14.2 | -CH3 (propyl) | [4] |

| 19.1 | -CH3 (methyl) | [4] |

| 24.5 | -CH2- (propyl) | [4] |

| 37.3 | -CH2- (propyl, benzylic) | [4] |

| 125.7 | Aromatic CH | [4] |

| 126.0 | Aromatic CH | [4] |

| 129.5 | Aromatic CH | [4] |

| 130.0 | Aromatic CH | [4] |

| 135.9 | Aromatic C (substituted) | [4] |

| 139.9 | Aromatic C (substituted) | [4] |

Note on IR Spectroscopy: The infrared spectrum of this compound shows characteristic peaks for aromatic C-H stretching and bending, as well as aliphatic C-H stretching.[13][14]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

A common method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation. The following is a representative protocol for the synthesis of this compound from toluene and a propylating agent.

Reaction: Toluene + 1-chloropropane --(AlCl3)--> this compound + HCl

Materials:

-

Toluene (anhydrous)

-

1-chloropropane

-

Aluminum chloride (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Catalyst Suspension: Add anhydrous aluminum chloride to the flask, followed by an excess of dry toluene.

-

Addition of Alkylating Agent: Slowly add 1-chloropropane to the stirred suspension through the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to drive the reaction to completion.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice to hydrolyze the aluminum chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and purify the product by fractional distillation.

A similar patented method describes the synthesis of propylbenzene from toluene and ethylene using an alkali metal catalyst.[15][16]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

This compound can be analyzed by reverse-phase HPLC.[17]

-

Column: Newcrom R1 or C18[17]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[17]

-

Detection: UV or Mass Spectrometry (MS)

This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[17]

Gas Chromatography (GC):

Gas chromatography is another suitable method for the analysis of this compound.

-

Column: A non-polar or polar capillary column can be used.[18]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Retention Index: Kovats' retention indices on non-polar columns and Van Den Dool and Kratz retention indices on polar columns are available in the NIST Chemistry WebBook.[18]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It may cause an allergic skin reaction and serious eye damage.[4] Some reports indicate it may be fatal if swallowed and enters the airways.[19][20] It is also suspected of causing genetic defects and may cause cancer.[19][21]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[4]

-

H317: May cause an allergic skin reaction[4]

-

H318: Causes serious eye damage[4]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[19]

-

Keep the container tightly closed.[19]

-

Ground/bond container and receiving equipment.[19]

-

Use explosion-proof electrical/ventilating/lighting equipment.[19]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[19]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[19]

-

Wash skin thoroughly after handling.[19]

Applications and Relevance in Research

This compound is used as a solvent in the manufacturing of dyes and pharmaceuticals.[9] It also finds application as a flavoring agent in the food industry.[9] While direct applications in drug development are not widely documented, its properties as an alkylbenzene make it a relevant compound for studies in toxicology, metabolism, and as a potential building block in organic synthesis. Its presence in natural products also suggests potential for further investigation into its biological activities.[2] It is classified as an aromatic solvent and a neurotoxin.[1]

Conclusion

This technical guide provides a detailed overview of this compound (CAS 1074-17-5), summarizing its chemical and physical properties, spectroscopic data, synthesis, analytical methods, and safety information. The presented data and protocols offer a valuable resource for researchers, scientists, and professionals in drug development and related fields who may be working with or investigating this compound.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032627) [hmdb.ca]

- 3. Showing Compound this compound (FDB010571) - FooDB [foodb.ca]

- 4. This compound | C10H14 | CID 14091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 6. Benzene, 1-methyl-2-propyl- (CAS 1074-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. AB141337 | CAS 1074-17-5 – abcr Gute Chemie [abcr.com]

- 8. CAS 1074-55-1: 1-Methyl-4-propylbenzene | CymitQuimica [cymitquimica.com]

- 9. lookchem.com [lookchem.com]

- 10. 2-propyl toluene, 1074-17-5 [thegoodscentscompany.com]

- 11. 1-METHYL-3-PROPYLBENZENE(1074-43-7) 1H NMR [m.chemicalbook.com]

- 12. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 14. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 15. US8227652B2 - Synthesis of propylbenzene from toluene and ethylene - Google Patents [patents.google.com]

- 16. CA2681408A1 - Synthesis of propylbenzene from toluene and ethylene - Google Patents [patents.google.com]

- 17. This compound | SIELC Technologies [sielc.com]

- 18. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 19. expotechusa.com [expotechusa.com]

- 20. 2-Propyltoluene | 1074-17-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. novachem.com [novachem.com]

An In-depth Technical Guide to the Structure and Bonding of 1-Methyl-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 1-Methyl-2-propylbenzene. It includes a summary of its key identifiers, physical and spectroscopic data, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for professionals in research, and drug development who may encounter this compound in their work.

Introduction

This compound, also known as o-propyltoluene, is an aromatic hydrocarbon belonging to the class of alkylbenzenes.[1] Its structure consists of a benzene ring substituted with a methyl group and a propyl group at adjacent positions. This substitution pattern significantly influences its physical and spectroscopic properties. Understanding the structure and bonding of this compound is crucial for its identification, characterization, and potential applications in various chemical syntheses.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a benzene ring with a methyl (-CH₃) group and a n-propyl (-CH₂CH₂CH₃) group attached to carbon atoms 1 and 2, respectively. The bonding within the benzene ring involves delocalized π-electrons, resulting in a planar and highly stable aromatic system. The alkyl substituents are attached to the ring via sigma (σ) bonds.

Below is a diagram illustrating the molecular structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Propyltoluene, o-Propyltoluene, 2-n-Propyltoluene | [2] |

| CAS Number | 1074-17-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄ | [1] |

| SMILES | CCCc1ccccc1C | [3] |

| InChI | InChI=1S/C10H14/c1-3-6-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 | [3] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 134.22 g/mol | [1] |

| Appearance | Liquid | [1] |

| Melting Point | -60.3 °C | [1] |

| Boiling Point | 184.8 °C | [4] |

| Density | 0.876 g/cm³ at 20 °C | [4] |

| Solubility in Water | 12.7 mg/L at 25 °C (estimated) | [5] |

| logP | 4.50 | [1] |

Spectroscopic Data and Analysis

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound. The following sections detail the expected and reported spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak ([M]⁺) at m/z 134, corresponding to its molecular weight.[2] The fragmentation pattern is characterized by the loss of alkyl fragments. A prominent peak is often observed at m/z 105, resulting from the benzylic cleavage and loss of an ethyl group (-CH₂CH₃) to form a stable tropylium-like cation. Another significant fragment can be seen at m/z 91, corresponding to the tropylium cation, which is characteristic of many alkylbenzenes.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 134 | [M]⁺ (Molecular Ion) |

| 105 | [M - C₂H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for aromatic and aliphatic C-H bonds, as well as C=C stretching vibrations of the aromatic ring.[6]

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 2960-2850 | Aliphatic C-H Stretch |

| 1600-1585, 1500-1400 | Aromatic C=C Stretch |

| 780-740 | C-H Out-of-plane Bending (ortho-disubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectral data is best obtained from dedicated databases such as SpectraBase, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecular structure.[1]

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the methyl and propyl groups. The four aromatic protons will appear in the region of δ 7.0-7.3 ppm, likely as a complex multiplet due to ortho, meta, and para couplings. The methyl group protons will give a singlet around δ 2.3 ppm. The propyl group protons will exhibit a triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the middle methylene group (around δ 1.6 ppm), and a triplet for the methylene group attached to the benzene ring (around δ 2.6 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The six aromatic carbons will resonate in the δ 125-140 ppm region. The two quaternary aromatic carbons (C1 and C2) will have distinct chemical shifts from the four protonated aromatic carbons. The aliphatic carbons of the methyl and propyl groups will appear in the upfield region (δ 14-38 ppm).

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Friedel-Crafts Alkylation of Toluene

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with a propylating agent such as 1-chloropropane or propan-1-ol in the presence of a Lewis acid catalyst.[3][7][8]

Materials:

-

Toluene

-

1-Chloropropane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the mixture in an ice bath.

-

Add toluene (1.0 equivalent) to the cooled suspension with stirring.

-

Slowly add 1-chloropropane (1.0 equivalent) from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield this compound. The ortho-isomer is typically separated from the para-isomer.

Below is a diagram illustrating the workflow for the Friedel-Crafts alkylation synthesis.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[1][9]

Instrumentation:

-

Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known amount in the solvent and dilute to fall within the calibration range.

Data Analysis:

-

Identify this compound by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantify the compound by integrating the peak area of a characteristic ion (e.g., m/z 105 or 134) and comparing it to the calibration curve.

Below is a diagram illustrating the GC-MS analysis workflow.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. As a simple aromatic hydrocarbon, it is not expected to possess significant biological activity in the context of drug development.

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and properties of this compound. The compiled data on its chemical identifiers, physicochemical properties, and spectroscopic characteristics, along with the provided experimental protocols for its synthesis and analysis, offer a comprehensive resource for researchers and scientists. The logical workflows and structural diagrams serve to visually clarify the key concepts and procedures discussed. This document should facilitate the effective identification, handling, and utilization of this compound in a laboratory setting.

References

- 1. This compound | C10H14 | CID 14091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 5. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Methyl-2-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-2-propylbenzene (CAS No: 1074-17-5), a substituted aromatic hydrocarbon. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualizations to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | m | 4H | Ar-H |

| ~2.60 | t | 2H | Ar-CH₂ -CH₂-CH₃ |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.65 | sextet | 2H | Ar-CH₂-CH₂ -CH₃ |

| ~0.95 | t | 3H | Ar-CH₂-CH₂-CH₃ |

Note: Data is predicted as experimental spectral data is not publicly available. Chemical shifts for aromatic protons are expected to be complex and may overlap.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | C -CH₂ (Ar) |

| ~135.8 | C -CH₃ (Ar) |

| ~129.7 | Ar-C H |

| ~126.2 | Ar-C H |

| ~125.8 | Ar-C H |

| ~125.5 | Ar-C H |

| ~37.5 | Ar-CH₂ -CH₂-CH₃ |

| ~24.5 | Ar-CH₂-CH₂ -CH₃ |

| ~19.0 | Ar-CH₃ |

| ~14.0 | Ar-CH₂-CH₂-CH₃ |

Note: Data is predicted as experimental spectral data is not publicly available.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1600-1585 | Medium-Weak | C=C stretch (in-ring) |

| 1500-1400 | Medium-Strong | C=C stretch (in-ring) |

| 900-675 | Strong | C-H "out-of-plane" bend |

Note: This table represents characteristic absorption bands for this class of compound.

Table 4: Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~25 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [M-C₂H₅]⁺ (Base Peak) |

| 91 | ~10 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~8 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The data presented in this guide is based on standard analytical techniques for organic compounds. The following are detailed methodologies representative of those used to acquire such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H, 75 MHz for ¹³C), is typically used.[1]

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse experiment is performed.

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transformed.

-

The spectrum is phased, baseline corrected, and referenced to the TMS signal.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted.

-

A spectral width of approximately 220 ppm is used.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

Sample Preparation: For a liquid sample like this compound, the neat liquid is analyzed. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr) which are transparent to infrared radiation.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The liquid sample is applied between the plates, and the assembly is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated this compound then enters the mass spectrometer.

Ionization and Analysis:

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with key functional groups.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methyl-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-2-propylbenzene. This document details the expected chemical shifts, signal multiplicities, and coupling constants, supported by tabulated data and a detailed experimental protocol for spectral acquisition. A visual representation of the molecular structure and NMR assignments is also provided to aid in spectral interpretation.

Introduction

This compound, also known as o-propyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. As a substituted benzene derivative, its NMR spectra exhibit characteristic signals corresponding to the aromatic and aliphatic protons and carbons. A thorough understanding of these spectra is crucial for its identification, characterization, and for monitoring chemical transformations in various research and development settings, including drug discovery and materials science.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons appear as a complex multiplet due to their close chemical shifts and spin-spin coupling. The aliphatic protons of the methyl and propyl groups give rise to distinct signals with characteristic multiplicities.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (4H) | ~7.10 | Multiplet |

| Benzylic CH₂ (2H) | ~2.56 | Triplet |

| Ar-CH₃ (3H) | ~2.29 | Singlet |

| Propyl CH₂ (2H) | ~1.59 | Sextet |

| Propyl CH₃ (3H) | ~0.98 | Triplet |

Note: Data is based on a spectrum acquired at 89.56 MHz in CDCl₃. Chemical shifts and multiplicities are approximate and may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, all ten carbon atoms are chemically non-equivalent and therefore exhibit distinct signals.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Aromatic C | ~139.9 |

| Quaternary Aromatic C | ~135.8 |

| Aromatic CH | ~129.8 |

| Aromatic CH | ~129.5 |

| Aromatic CH | ~125.7 |

| Aromatic CH | ~125.4 |

| Benzylic CH₂ | ~36.2 |

| Propyl CH₂ | ~24.1 |

| Ar-CH₃ | ~19.0 |

| Propyl CH₃ | ~14.1 |

Note: This data represents predicted ¹³C NMR chemical shifts. Actual experimental values may vary.

Experimental Protocol for NMR Spectral Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same amount of solvent is recommended.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of about 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the generally longer relaxation times of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proton and carbon atom numbering used for the NMR assignments in the tables above.

Figure 1. Molecular structure of this compound with atom numbering.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more detailed analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-methyl-2-propylbenzene. Understanding the fragmentation pathways of this alkylbenzene is crucial for its unambiguous identification in complex matrices, a common requirement in various research and development sectors, including metabolomics, environmental analysis, and the synthesis of pharmaceutical intermediates. This document outlines the primary fragmentation mechanisms, presents quantitative data, details a standard experimental protocol, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Pathways and Data Analysis

The mass spectrum of this compound is characterized by a series of fragmentation events that are typical for alkylbenzenes. The fragmentation is primarily driven by the stability of the resulting carbocations, with benzylic cleavage and rearrangements playing a pivotal role. The molecular ion (M+) peak is observed at an m/z corresponding to its molecular weight, 134.22 g/mol .[1][2][3][4][5][6]

The most prominent fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage. This is energetically favorable as it leads to the formation of a resonance-stabilized benzylic cation. For this compound, this cleavage results in the loss of an ethyl radical (•CH₂CH₃), leading to the formation of a highly abundant ion at m/z 105.[7] This ion is often the base peak in the mass spectra of propylbenzene derivatives.[7][8]

Another significant fragmentation pathway involves a rearrangement reaction, leading to the formation of the tropylium ion (C₇H₇⁺) at m/z 91. This stable, seven-membered aromatic ring cation is a hallmark of many alkylbenzene mass spectra.[7][9] Its formation from the m/z 105 ion can occur through the loss of a neutral methane molecule.

Further fragmentation of the tropylium ion can lead to the formation of smaller, characteristic ions such as the phenyl cation (C₆H₅⁺) at m/z 77 through the loss of acetylene.[10]

The table below summarizes the major fragment ions observed in the mass spectrum of this compound, their proposed structures, and their relative intensities based on available spectral data.[1]

| m/z | Proposed Ion Structure | Relative Intensity (%) |

| 134 | [C₁₀H₁₄]⁺• (Molecular Ion) | Present |

| 105 | [C₈H₉]⁺ (Benzylic Cation) | High |

| 91 | [C₇H₇]⁺ (Tropylium Ion) | Moderate to High |

| 77 | [C₆H₅]⁺ (Phenyl Cation) | Low to Moderate |

Visualizing the Fragmentation Cascade

The following diagram, generated using the DOT language, illustrates the logical relationships in the primary fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a standard procedure for the acquisition of an electron ionization mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

1. Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an electron ionization (EI) source (e.g., a quadrupole or ion trap analyzer like the FINNIGAN-MAT 4500 mentioned in spectral data).[1]

2. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

3. GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

4. MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

5. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it with reference spectra from databases such as NIST or Wiley.

The workflow for this experimental protocol is visualized in the following diagram.

References

- 1. This compound | C10H14 | CID 14091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 6. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 1-Methyl-2-propylbenzene, an alkylbenzene of interest in various research and development sectors. The document outlines its key physical properties, presents standardized experimental protocols for their determination, and includes a logical workflow for property verification.

Core Physicochemical Data

This compound, also known as 2-propyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. Accurate determination of its physical properties, such as melting and boiling points, is fundamental for its application in chemical synthesis, as a solvent, or in the study of structure-activity relationships.

Quantitative Data Summary

The experimentally determined melting and boiling points for this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value (Celsius) | Value (Kelvin) | Source(s) |

| Melting Point | -60.3 °C | 212.8 K | [1] |

| -60 °C | 213.15 K | [2] | |

| Boiling Point | 185 °C | 458.15 K | [2] |

| 183.85 ± 2 °C | 457 ± 2 K | [1] |

Experimental Protocols for Determination

The following sections detail the standard laboratory methodologies for the precise determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a solid organic compound.[3][4] Since this compound has a melting point of approximately -60.3 °C, this procedure would require a cryostat or a specialized low-temperature melting point apparatus.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point.[3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Low-temperature melting point apparatus (or a standard apparatus with a cooling system)

-

Sealed capillary tubes

-

Sample pulverizing tool (if the sample is crystalline)

Procedure:

-

Sample Preparation: A sample of this compound is solidified by cooling it below its melting point. The solid is then finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The loaded capillary tube is placed into the heating/cooling block of the apparatus.

-

Determination:

-

The sample is cooled to a temperature well below the expected melting point.

-

The temperature is then ramped up slowly, typically at a rate of 1-2°C per minute, when approaching the expected melting point.[5]

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.

-

Boiling Point Determination (Thiele Tube Method)

For liquids, the Thiele tube method provides a simple and efficient means of determining the boiling point using a small amount of sample.[2]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] In this method, a small sample is heated, and the temperature at which a continuous stream of vapor bubbles emerges and then ceases upon cooling, causing the liquid to be drawn into a capillary, is recorded.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-